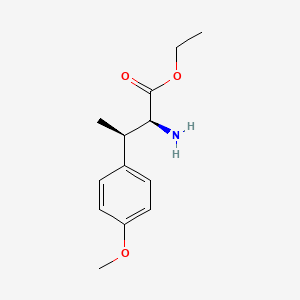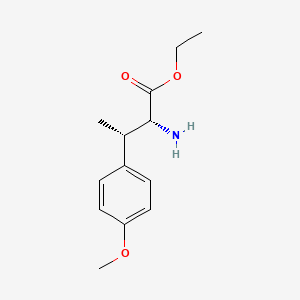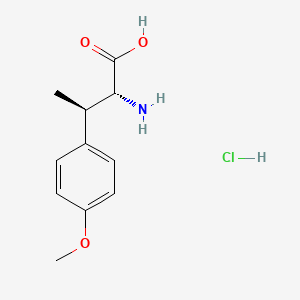![molecular formula C9H16O3 B8195648 7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8195648.png)
7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol
Vue d'ensemble
Description
7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol is a useful research compound. Its molecular formula is C9H16O3 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Dopamine Agonist Activity : A study by Brubaker and Colley (1986) found that the 4-indolymethyl analogue of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decane exhibits potent dopamine agonist activity, which is significant for neurological research and potential treatments, without central nervous system activity (Brubaker & Colley, 1986).
Pharmaceutical Applications : Guerrero-Alvarez et al. (2004) demonstrated that spiro[4.5]decanes, including those with a methyl group, show a chair conformation preference and tautomeric equilibrium between imine-diazolidine forms, which is relevant for pharmaceutical research (Guerrero-Alvarez, Moncayo-Bautista, & Ariza-Castolo, 2004).
Entomological Studies : Kohnle et al. (1992) found that E-7-methyl-1,6-dioxaspiro[4.5]decane (mdos) affects the response to baited traps in male ash bark beetles, indicating its potential use in pest control and ecological research (Kohnle et al., 1992).
Synthesis Optimization : Zhang Feng-bao (2006) reported an improved synthetic process for 1,4-Dioxaspiro[4.5]decan-8-one, which can be used as pharmaceutical intermediates and liquid crystals, with an 80% chromatographic yield and a reduced reaction time (Zhang Feng-bao, 2006).
Biolubricant Potential : Kurniawan et al. (2017) synthesized novel compounds from oleic acid, including 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5], showing potential as biolubricant candidates for various industrial applications (Kurniawan et al., 2017).
Antiviral Drug Development : A study by Apaydın et al. (2019) on 1-thia-4-azaspiro[4.5]decan-3-one derivatives revealed high relevance for antiviral drug development, particularly against human coronavirus 229E (Apaydın et al., 2019).
Propriétés
IUPAC Name |
7-methyl-1,4-dioxaspiro[4.5]decan-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-7-6-9(3-2-8(7)10)11-4-5-12-9/h7-8,10H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTPUJDUSKCUMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCC1O)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aS,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride](/img/structure/B8195565.png)
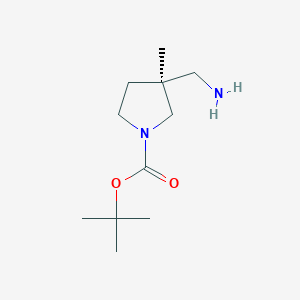

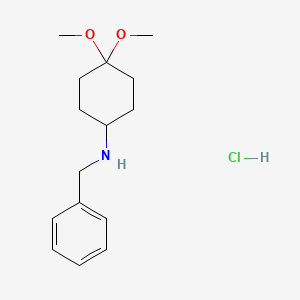
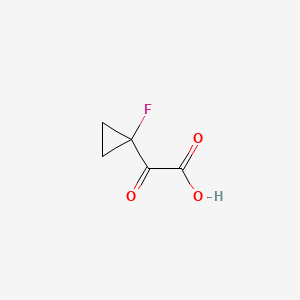
![3-Thia-7-azabicyclo[4.1.1]octane](/img/structure/B8195615.png)
![3lambda6-Thia-7-azabicyclo[4.1.1]octane 3,3-dioxide](/img/structure/B8195619.png)
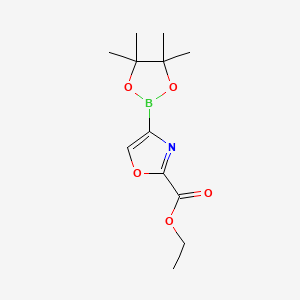
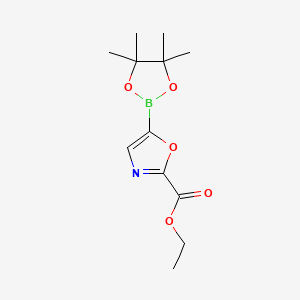
![[2-Fluoro-4-(methanesulfonamido)phenyl]boronic acid](/img/structure/B8195633.png)

